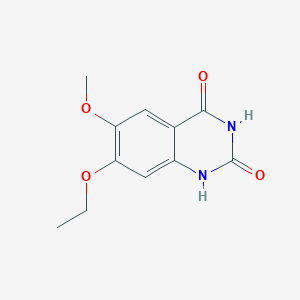
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンは、キナゾリン誘導体です。キナゾリン化合物は、その多様な生物活性で知られており、その潜在的な治療用途について頻繁に研究されています。この化合物は、その独特のエトキシ基とメトキシ基によって、異なる化学的および生物学的特性を示す可能性があります。
2. 製法
合成経路と反応条件
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、2-アミノ安息香酸誘導体などの市販されている出発物質から始まる場合があります。
キナゾリン環の形成: キナゾリン環は、適切な試薬と触媒を含む環化反応によって形成できます。
エトキシ基とメトキシ基の導入: エトキシ基とメトキシ基は、それぞれエチルハライドとメチルハライドを用いたエーテル化反応によって導入できます。
工業的製法
このような化合物の工業的製法は、通常、収率と純度を最大化するために反応条件を最適化することを伴います。これには、以下が含まれる場合があります。
触媒: 反応速度を高めるための特定の触媒の使用。
溶媒: 反応を促進するための適切な溶媒の選択。
温度と圧力: 反応条件を最適化するための温度と圧力の制御。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzoic acid derivatives.
Formation of Quinazoline Ring: The quinazoline ring can be formed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反応の分析
反応の種類
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: 酸化剤を用いてキナゾリンN-オキシドに変換する。
還元: キナゾリン環を還元してジヒドロキナゾリン誘導体を作る。
置換: エトキシ基またはメトキシ基の位置における求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハライド、求核剤、求電子剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキナゾリンN-オキシドを生成する可能性があり、還元はジヒドロキナゾリン誘導体を生成する可能性があります。
4. 科学研究における用途
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンは、以下を含む様々な科学研究用途を持つ可能性があります。
化学: その化学的性質と反応性の研究。
生物学: 抗菌性または抗がん性などのその生物活性の調査。
医学: 治療薬としてのその可能性の探求。
産業: 他の化合物の合成における中間体としての使用。
科学的研究の応用
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploration of its potential as a therapeutic agent.
Industry: Use as an intermediate in the synthesis of other compounds.
作用機序
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンの作用機序は、その特定の生物学的標的に依存します。一般に、キナゾリン誘導体は、酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路を解明するには、詳細な研究が必要です。
6. 類似化合物の比較
類似化合物
6-メトキシキナゾリン-2,4(1H,3H)-ジオン: エトキシ基がない。
7-エトキシキナゾリン-2,4(1H,3H)-ジオン: メトキシ基がない。
キナゾリン-2,4(1H,3H)-ジオン: エトキシ基とメトキシ基の両方がない。
独自性
7-エトキシ-6-メトキシキナゾリン-2,4(1H,3H)-ジオンは、エトキシ基とメトキシ基の両方が存在するため、その類似体と比較して異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
6-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the ethoxy group.
7-Ethoxyquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group.
Quinazoline-2,4(1H,3H)-dione: Lacks both ethoxy and methoxy groups.
Uniqueness
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
62484-17-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
7-ethoxy-6-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-9-5-7-6(4-8(9)16-2)10(14)13-11(15)12-7/h4-5H,3H2,1-2H3,(H2,12,13,14,15) |
InChIキー |
KQUBCUAHKKEJGX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



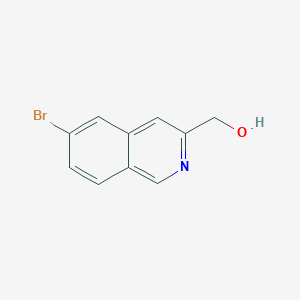
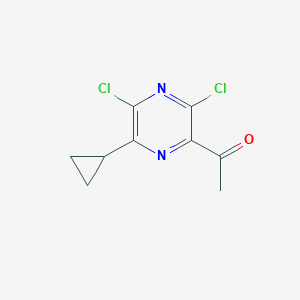
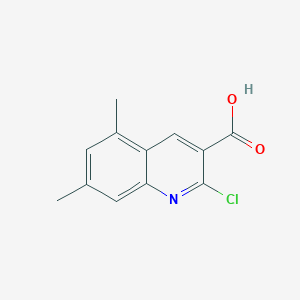
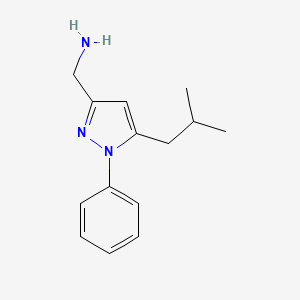

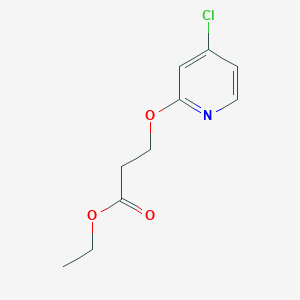


![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)
![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)


![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
